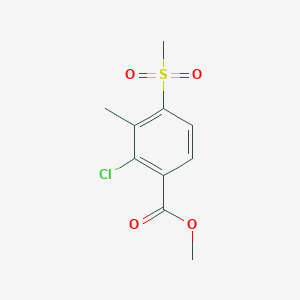

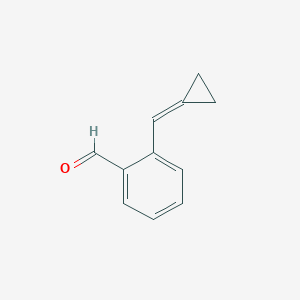

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate involves multi-step chemical processes, including the use of disulfonic acid imidazolium chloroaluminate as a catalyst for green, simple, and efficient synthesis of pyrazoles by the one-pot multi-component condensation reaction (Moosavi-Zare et al., 2013). This indicates the potential for innovative catalytic methods in the synthesis of complex molecules.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of complex molecules. For instance, the crystal structure of related tetrazole derivatives has been elucidated, providing insights into their molecular conformations and intermolecular interactions (Al-Hourani et al., 2015). Such studies are crucial for understanding the spatial arrangement of atoms within a molecule and its implications for chemical reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving methylsulfonyl compounds can be complex and varied. For example, the oxidation of methyl (methylthio)methyl sulfoxide has been studied, showing the production of bis(methylsulfinyl)methane under specific conditions, demonstrating the reactivity of sulfur-containing groups (Ogura et al., 1980). Such reactions highlight the chemical versatility of methylsulfonyl and related groups in synthetic chemistry.

Propiedades

IUPAC Name |

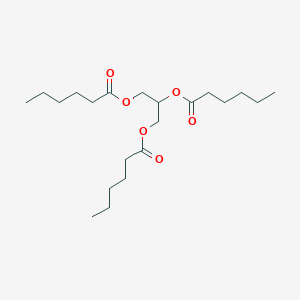

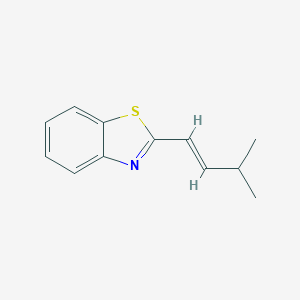

methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-6-8(16(3,13)14)5-4-7(9(6)11)10(12)15-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWCBPYXCNCYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C(=O)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568746 | |

| Record name | Methyl 2-chloro-4-(methanesulfonyl)-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | |

CAS RN |

120100-04-1 | |

| Record name | Methyl 2-chloro-4-(methanesulfonyl)-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)

![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)